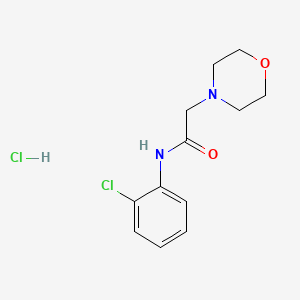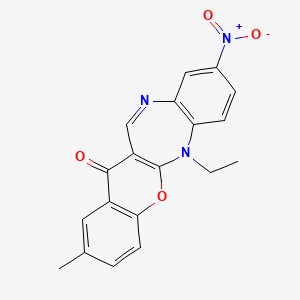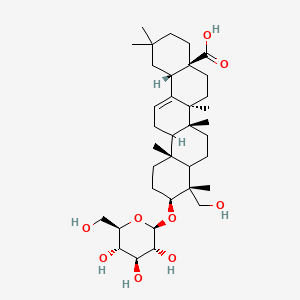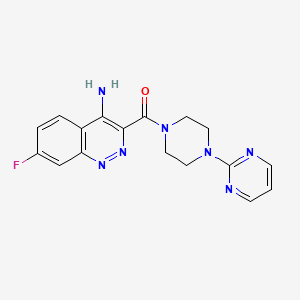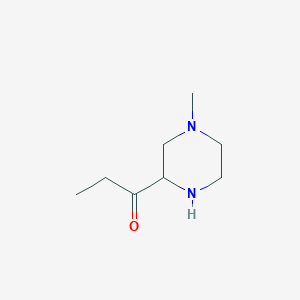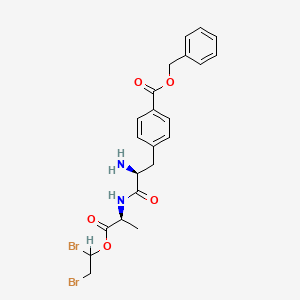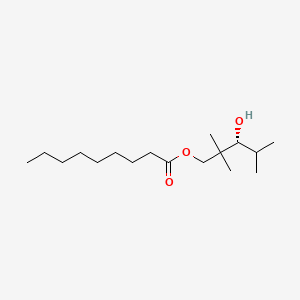
Pmw8nvd3T6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Pmw8nvd3T6 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Pmw8nvd3T6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Pmw8nvd3T6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of Pmw8nvd3T6 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pmw8nvd3T6 include other synthetic organic molecules with comparable structures and functional groups. Examples include:
GGTI-2147: Another geranylgeranyltransferase inhibitor with a similar structure.
GGTI-2166: A related compound with slight modifications in its chemical structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to interact with particular molecular targets. Its distinct chemical structure allows it to exhibit unique properties and activities that differentiate it from other similar compounds.
Propiedades
Número CAS |
225938-39-6 |
|---|---|
Fórmula molecular |
C30H31F3N4O5 |
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H30N4O3.C2HF3O2/c1-18(2)12-26(28(34)35)32-27(33)24-11-10-19(14-29-15-21-16-30-17-31-21)13-25(24)23-9-5-7-20-6-3-4-8-22(20)23;3-2(4,5)1(6)7/h3-11,13,16-18,26,29H,12,14-15H2,1-2H3,(H,30,31)(H,32,33)(H,34,35);(H,6,7)/t26-;/m0./s1 |
Clave InChI |
ZPGBSZFISMYJFY-SNYZSRNZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)CNCC2=CN=CN2)C3=CC=CC4=CC=CC=C43.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)CNCC2=CN=CN2)C3=CC=CC4=CC=CC=C43.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


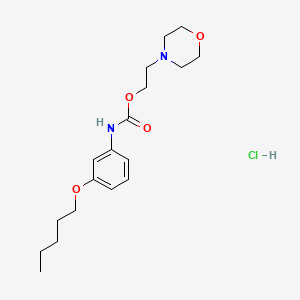
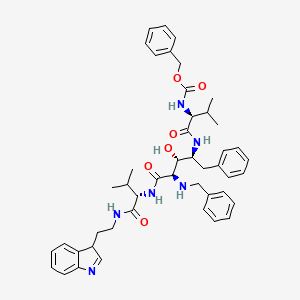
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
